molecular formula C11H22O5Si B13739456 Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate CAS No. 3369-76-4

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate

Cat. No.: B13739456
CAS No.: 3369-76-4
M. Wt: 262.37 g/mol
InChI Key: CVYZQFKHZWFVKA-UHFFFAOYSA-N
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Description

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is an organosilicon compound with the molecular formula C11H22O5Si. This compound is notable for its unique structure, which includes both ester and silyl ether functionalities. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate typically involves the reaction of ethyl 3-hydroxy-2-butenoate with diethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are essential to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various silyl-substituted compounds.

Scientific Research Applications

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable, yet reversible, silyl ether linkages.

    Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic polymers.

Mechanism of Action

The mechanism by which Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate exerts its effects is primarily through the formation and cleavage of silyl ether bonds. These bonds are stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silyl ether group.

Comparison with Similar Compounds

Similar Compounds

  • 3-Aminopropyl(diethoxy)methylsilane
  • 2-((2-(methacryloyloxy)ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate

Uniqueness

Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is unique due to its combination of ester and silyl ether functionalities, which provide a versatile platform for various chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable in synthetic chemistry and material science.

Properties

CAS No.

3369-76-4

Molecular Formula

C11H22O5Si

Molecular Weight

262.37 g/mol

IUPAC Name

ethyl 3-[diethoxy(methyl)silyl]oxybut-2-enoate

InChI

InChI=1S/C11H22O5Si/c1-6-13-11(12)9-10(4)16-17(5,14-7-2)15-8-3/h9H,6-8H2,1-5H3

InChI Key

CVYZQFKHZWFVKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)O[Si](C)(OCC)OCC

Origin of Product

United States

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